molecular formula C20H22N2O3S2 B2386932 Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 268733-39-7

Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2386932
CAS No.: 268733-39-7
M. Wt: 402.53
InChI Key: SSKPZXKQWKCVHM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS RN: 268733-39-7) is a thioureido-functionalized tetrahydrobenzo[b]thiophene derivative. Its structure features a phenylacetyl group attached via a thioureido linkage to the 2-position of the tetrahydrobenzo[b]thiophene core, with an ethyl ester at the 3-position.

Properties

IUPAC Name

ethyl 2-[(2-phenylacetyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-2-25-19(24)17-14-10-6-7-11-15(14)27-18(17)22-20(26)21-16(23)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H2,21,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKPZXKQWKCVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mode of action would depend on the specific targets of the compound. Generally, the compound could bind to its targets, altering their function and leading to changes in cellular processes .

The biochemical pathways affected by the compound would also depend on its specific targets. If the compound targets enzymes, it could affect metabolic pathways. If it targets receptors, it could affect signaling pathways .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors. The compound’s bioavailability would depend on its absorption and metabolism .

The results of the compound’s action would be the cellular and molecular effects resulting from its interaction with its targets. This could include changes in gene expression, enzyme activity, cell proliferation, or cell signaling .

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

Biological Activity

Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C17H24N2O3S
  • Molecular Weight : 320.45 g/mol

The structure includes a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological activities. The presence of the thiourea moiety enhances its pharmacological profile by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds derived from tetrahydrobenzo[b]thiophene exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study demonstrated that related compounds could inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria .

Anticancer Activity

Several derivatives of tetrahydrobenzo[b]thiophene have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Activation of caspase pathways

For example, a derivative similar to this compound exhibited an IC50 value of 6.2 μM against colon carcinoma cells . This suggests that the compound may possess significant anticancer potential.

Anti-inflammatory Effects

Compounds containing thiourea groups are known to exhibit anti-inflammatory activities. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression.
  • Receptor Interaction : It may interact with cellular receptors that mediate physiological responses.
  • Gene Expression Modulation : The compound can influence gene expression patterns associated with cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a comparative study, derivatives including this compound were tested against multiple bacterial strains with promising results indicating broad-spectrum antibacterial activity .
  • Cancer Cell Line Studies : A recent investigation highlighted the cytotoxic effects of this compound on breast cancer cell lines (T47D), demonstrating significant growth inhibition at low concentrations .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydrobenzo[b]thiophenes and features a thiophene ring fused with a tetrahydrobenzo framework. Its molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, which indicates the presence of multiple functional groups that enhance its reactivity and biological activity.

The synthesis typically involves several key reactions, including:

  • Formation of the thiourea moiety.
  • Cyclization reactions to construct the tetrahydrobenzo[b]thiophene structure.
  • Functional group modifications to enhance biological activity.

These reactions can lead to new derivatives with potentially improved properties.

Antimicrobial Properties

Research indicates that ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits significant antimicrobial activities. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. The compound's ability to inhibit mycobacterial growth has been particularly noted, suggesting its potential in treating infections such as tuberculosis and leprosy .

Anticancer Potential

The compound has demonstrated promising anticancer activity against several cancer cell lines, including breast and liver cancers. Its mechanism of action may involve the induction of apoptosis and inhibition of cancer cell proliferation. Studies have highlighted the importance of structural modifications in enhancing its anticancer efficacy .

Mycobacterial Infections

This compound is being investigated for its potential use in treating mycobacterial infections. Its efficacy against Mycobacterium tuberculosis and other related pathogens positions it as a valuable candidate for further development in the fight against antibiotic-resistant strains .

Oncology

Given its anticancer properties, this compound could be further explored for use in oncology. The ability to target specific cancer pathways while minimizing side effects makes it an attractive option for developing novel cancer therapeutics .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study highlighted the synthesis of various thiourea derivatives derived from this compound. These derivatives exhibited enhanced antibacterial properties compared to their parent compounds .
  • Anticancer Evaluation : Research evaluating the compound's anticancer effects showed significant cytotoxicity against breast cancer cell lines. Molecular docking studies indicated strong binding affinities with key proteins involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogues

a) Substituent Diversity
  • Thioureido vs. Ureido Groups :

    • The target compound’s thioureido group (N–C(=S)–N) distinguishes it from ureido (N–C(=O)–N) analogues. For example, Ethyl 2-(3-(2-chloroethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () replaces the phenylacetyl-thioureido with a chloroethyl-ureido group, synthesized via reflux with 2-chloroethyl isocyanate . Thioureido derivatives often exhibit enhanced hydrogen-bonding capacity and altered solubility compared to ureido counterparts .
  • Aromatic vs. Aliphatic Substituents :

    • The phenylacetyl group in the target compound introduces aromatic bulk, contrasting with aliphatic substituents like the allylthioureido group in Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (). The allyl derivative serves as a precursor for heterocyclic anticancer agents , while the phenylacetyl group may enhance binding affinity in enzyme targets .
  • Amide-Linked Derivatives :

    • Compounds like Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () and Ethyl 2-(3-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () feature amide linkages instead of thiourea. These derivatives demonstrate the impact of electronic effects (e.g., fluorine or methoxy groups) on bioavailability and target interaction .
a) Anticancer Activity
  • Thioureido Derivatives :
    • The allylthioureido derivative () exhibits potent activity against HCT-116 colon cancer cells (IC50 < 10 µM), attributed to its ability to form pyrimidine and thiazole heterocycles .
  • Amide Derivatives :
    • Fluorobenzamido and methoxybenzamido analogues () show moderate anticancer activity, likely due to improved cell permeability from halogenation or methoxy substitution .
b) Enzyme Inhibition
  • sEH Inhibitors :
    • Ureido derivatives like Ethyl (R)-6-methyl-2-(3-(p-tolyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () are potent soluble epoxide hydrolase (sEH) inhibitors (IC50 < 100 nM), highlighting the role of ureido groups in enzyme binding .
  • NMDAR Modulation: Thiazolidinone-containing EU1794-2 () modulates N-methyl-D-aspartate receptors (NMDARs), suggesting structural flexibility in targeting neurological pathways .

Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Phenylacetyl-thioureido ~401 Under investigation
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Allylthioureido 324 Anticancer (HCT-116)
Ethyl 2-(3-(2-chloroethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Chloroethyl-ureido 316.5 Antimicrobial (tuberculosis)
Ethyl (R)-6-methyl-2-(3-(p-tolyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate p-Tolyl-ureido ~360 sEH inhibition (IC50 < 100 nM)
EU1794-2 Thiazolidinone-imino 395 NMDAR modulation

Key Findings and Implications

  • Structural-Activity Relationships : Thioureido and ureido groups confer distinct hydrogen-bonding and solubility profiles, influencing target selectivity. Aromatic substituents (e.g., phenylacetyl) enhance binding in enzyme targets, while aliphatic groups (e.g., allyl) improve anticancer activity .
  • Synthetic Flexibility : Multicomponent reactions and condensation strategies offer divergent pathways for functionalization, enabling rapid diversification of the tetrahydrobenzo[b]thiophene scaffold .
  • Therapeutic Potential: The target compound’s thioureido-phenylacetyl motif warrants further exploration in enzyme inhibition and oncology, building on trends observed in analogues .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions starting with the formation of a tetrahydrobenzo[b]thiophene core. Key steps include:

  • Cyclohexanone condensation with methyl cyanoacetate and elemental sulfur in methanol under basic conditions (e.g., diethylamine) to form intermediates like methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
  • Thioureido functionalization via reaction with 2-phenylacetyl chloride or anhydrides in solvents such as CH₂Cl₂ or DMF, often under reflux with nitrogen protection .
  • Purification using reverse-phase HPLC (MeCN:H₂O gradients) or recrystallization (methanol) to achieve >95% purity .

Q. How is the compound structurally characterized?

Standard analytical methods include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 3.78 ppm for ester methyl groups, δ 166.4 ppm for carbonyl carbons) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretching at ~3300–3400 cm⁻¹) .
  • Mass spectrometry (HRMS/LC-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 212 for core intermediates) .

Q. What pharmacological class does this compound belong to?

It is a thiophene-thioureido hybrid , structurally related to benzo[b]thiophene derivatives with reported antibacterial, anticancer, and enzyme inhibitory activities. Its thioureido and ester groups enhance interactions with biological targets like tyrosinase or bacterial enzymes .

Q. Which functional groups are critical for its reactivity?

Key groups include:

  • Thioureido moiety (–NH–C(=S)–NH–) : Participates in hydrogen bonding and metal coordination .
  • Ethyl carboxylate (–COOEt) : Improves solubility and serves as a metabolic liability for prodrug strategies .
  • Tetrahydrobenzo[b]thiophene core : Provides rigidity and π-stacking potential for target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol or CH₂Cl₂ minimizes side reactions .
  • Temperature control : Reflux at 60–80°C balances reaction rate and decomposition risks .
  • Catalysts : Piperidine/acetic acid systems accelerate Knoevenagel condensations, improving cyclization efficiency .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., tetrahydrobenzo ring protons) .
  • Variable-temperature NMR : Distinguishes dynamic processes (e.g., rotamers in thioureido groups) .
  • X-ray crystallography : Provides definitive conformation analysis, though limited by crystal quality .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

Comparative studies of analogs (Table 1) reveal:

Analog SubstituentBiological ActivitySource
Phenylacetyl (target)Antibacterial, enzyme inhibition
Chlorophenyl Enhanced anticancer activity
Furan-2-yl Antioxidant properties
The thioureido linkage and aromatic substituents are critical for target specificity .

Q. What mechanistic hypotheses explain its biological activity?

  • Enzyme inhibition : Thioureido groups chelate metal ions (e.g., Zn²⁺ in metalloproteases), disrupting active sites .
  • Membrane disruption : Hydrophobic benzo[b]thiophene cores may integrate into lipid bilayers, compromising bacterial membranes .
  • ROS modulation : Electrophilic sulfur atoms scavenge free radicals, reducing oxidative stress .

Q. How can low yields in multi-step syntheses be addressed?

  • Intermediate trapping : Quenching reactive intermediates (e.g., azomethines) with acetic acid improves stability .
  • Flow chemistry : Continuous processing minimizes degradation during prolonged reaction times .
  • Parallel optimization : Design of Experiments (DoE) identifies critical variables (e.g., molar ratios, solvent polarity) .

Q. What strategies are recommended for designing analogs with improved potency?

  • Bioisosteric replacement : Substitute the ethyl carboxylate with a trifluoromethyl group to enhance metabolic stability .
  • Scaffold hopping : Replace the tetrahydrobenzo[b]thiophene with a pyrimidoindole core to explore new target profiles .
  • Prodrug derivatization : Convert the ester to an amide for increased bioavailability .

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